Strategic Utilization of Methyl Thiomorpholine-3-carboxylate in Medicinal Chemistry
Strategic Utilization of Methyl Thiomorpholine-3-carboxylate in Medicinal Chemistry
Executive Summary & Chemical Identity[1][2]
Methyl thiomorpholine-3-carboxylate (specifically its hydrochloride salt) acts as a critical heterocyclic building block in modern drug discovery. Structurally, it serves as a bioisostere of proline , offering a six-membered ring alternative that alters the conformational vector of the attached pharmacophores while introducing a sulfur atom that can participate in unique non-covalent interactions (e.g., sulfur-aromatic interactions).
This guide provides a validated technical overview of the compound, resolving common ambiguities regarding its CAS registry numbers, synthesis, and sourcing channels.
Chemical Identification Matrix
| Property | Data |
| Systematic Name | Methyl thiomorpholine-3-carboxylate hydrochloride |
| Common Name | 3-Methoxycarbonyl-thiomorpholine HCl |
| CAS Number (Racemic HCl) | 86287-91-4 |
| CAS Number (Acid Precursor) | 20960-92-3 (Thiomorpholine-3-carboxylic acid) |
| CAS Number (Sulfone) | 929047-23-4 (1,1-Dioxide derivative) |
| Molecular Formula | C₆H₁₁NO₂S · HCl |
| Molecular Weight | 197.68 g/mol (Salt); 161.22 g/mol (Free Base) |
| SMILES | COC(=O)C1CNCCS1.Cl |
| Appearance | White to off-white crystalline solid |
Critical Note on Stereochemistry: Commercially available "Methyl thiomorpholine-3-carboxylate" is typically racemic unless explicitly labeled as the (R)- or (S)-enantiomer. The (R)-enantiomer (derived from L-cysteine) is often the bioactive target in peptidomimetics but requires specific chiral sourcing or resolution.
Synthetic Pathways & Manufacturing Logic
Understanding the synthesis of this scaffold is vital for assessing impurity profiles (e.g., residual alkylating agents) and scalability. The standard industrial route utilizes L-Cysteine as the chiral pool starting material, though racemization often occurs during the cyclization step under harsh basic conditions.
Core Synthesis Workflow
The following diagram illustrates the standard "Cysteine Cyclization" route used by most CROs to manufacture this building block.
Figure 1: Industrial synthesis route from Cysteine via double alkylation and subsequent esterification.[1]
Process Insights for Quality Control
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Impurity Alert: The cyclization step involves 1,2-dibromoethane, a genotoxic impurity. High-quality batches must show ppm-level clearance of this reagent.
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Racemization Risk: The alpha-proton at the 3-position is acidic. Prolonged exposure to base during cyclization can lead to racemization. If a specific enantiomer is required, chiral HPLC (e.g., Chiralpak AD-H columns) is the preferred method for purity verification.
Applications in Drug Design
Methyl thiomorpholine-3-carboxylate is rarely the final drug; it is a scaffold enabler . Its utility stems from three key medicinal chemistry principles:
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Conformational Restriction: Unlike linear amino acids, the thiomorpholine ring locks the N-C-C(=O) dihedral angle, reducing the entropic penalty of binding to a protein target.
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Bioisosterism: It serves as a lipophilic, metabolically distinct alternative to proline or pipecolic acid.
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Sulfur Functionalization: The sulfur atom can be oxidized to a sulfoxide or sulfone (CAS 929047-23-4) to tune polarity and hydrogen bonding capability without changing the carbon skeleton.
Structural Activity Relationship (SAR) Logic
Figure 2: Functionalization vectors for the thiomorpholine scaffold in medicinal chemistry.
Sourcing Strategy & Supplier Landscape
For research and development, purchasing the Hydrochloride salt is recommended over the free base due to superior stability and shelf-life. The free base is prone to oxidation (sulfoxide formation) and polymerization upon long-term storage.
Validated Supplier List (Non-Promotional)
The following vendors are recognized for stocking CAS 86287-91-4 with reliable purity data (>95%).
| Supplier | Catalog / Product ID | Pack Sizes | Notes |
| Sigma-Aldrich | 86287-91-4 | 1g, 5g | High cost, high reliability. Sourced via Enamine often. |
| Enamine | EN300-391762 | 1g - 100g | Primary manufacturer. Good for bulk scale-up. |
| BLD Pharm | BD159381 | 1g, 5g, 25g | Competitive pricing for early discovery. |
| Combi-Blocks | OR-XXXX | Variable | Check specifically for "HCl salt". |
Sourcing Protocol:
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Specify Salt Form: Always request the HCl salt to ensure stoichiometry in reactions.
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Check Enantiopurity: If your project requires the (R)-isomer (derived from L-Cysteine), explicitly request (R)-Methyl thiomorpholine-3-carboxylate and ask for a chiral COA. The default CAS 86287-91-4 usually refers to the racemate in bulk catalogs.
Handling & Stability Protocols
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Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The sulfur atom is susceptible to slow oxidation by atmospheric oxygen.
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Hygroscopicity: The HCl salt is hygroscopic. Allow the container to reach room temperature before opening to prevent water condensation, which can hydrolyze the methyl ester over time.
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Safety: Standard PPE. Treat as a potential irritant (Skin/Eye/Respiratory).
References
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PubChem. Thiomorpholine-3-carboxylic acid (Parent Acid).[2] CID 440159.[2] Available at: [Link]
- Journal of Chemical Reviews.Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
